molecular formula C18H13FN6O B292197 (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one

(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one

Cat. No. B292197
M. Wt: 348.3 g/mol
InChI Key: GUJWKXXKSLAEAB-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one, also known as FPHP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrazolopyrimidines and has been studied extensively for its biological properties.

Mechanism of Action

The exact mechanism of action of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in the regulation of inflammation, tumor growth, and tissue remodeling. By inhibiting their activity, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one may prevent the progression of these diseases.
Biochemical and Physiological Effects:
(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to exhibit a number of biochemical and physiological effects in preclinical studies. It has been found to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death), and reduce the production of pro-inflammatory cytokines. In addition, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been shown to protect neurons from oxidative stress and prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one for lab experiments is its high potency and selectivity. It has been shown to exhibit significant biological effects at low concentrations, making it a valuable tool for studying various disease pathways. However, one limitation of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is its poor solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. One area of interest is its potential use as a therapeutic agent for cancer and inflammation. Further studies are needed to determine its efficacy and safety in clinical trials. In addition, the mechanism of action of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one needs to be further elucidated to better understand its biological effects. Finally, the development of more potent and selective analogs of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound with potential therapeutic applications in various diseases. Its biological effects have been extensively studied in preclinical models, and it has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects. Further research is needed to determine its efficacy and safety in clinical trials and to better understand its mechanism of action.

Synthesis Methods

The synthesis of (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate to form 2-fluorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate and phenyl isocyanate to yield the final product, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one. The reaction scheme is shown below:

Scientific Research Applications

(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies. In addition, (3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one has been found to inhibit the activity of certain enzymes involved in cancer progression and inflammation.

properties

Molecular Formula

C18H13FN6O

Molecular Weight

348.3 g/mol

IUPAC Name

(3E)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-5-phenylpyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C18H13FN6O/c19-12-8-4-5-9-13(12)22-23-16-17(20)24-25-15(26)10-14(21-18(16)25)11-6-2-1-3-7-11/h1-10,22H,(H2,20,24)/b23-16+

InChI Key

GUJWKXXKSLAEAB-XQNSMLJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)/C(=N/NC4=CC=CC=C4F)/C(=N3)N

SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC=C4F)C(=N3)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N3C(=N2)C(=NNC4=CC=CC=C4F)C(=N3)N

Origin of Product

United States

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